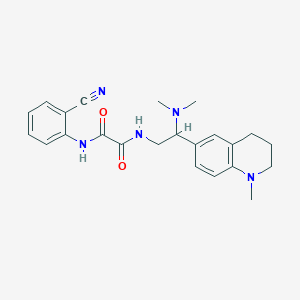![molecular formula C21H21FN2O B2440504 1-{[4-(2-氟苯基)哌嗪-1-基]甲基}萘-2-醇 CAS No. 315684-29-8](/img/structure/B2440504.png)
1-{[4-(2-氟苯基)哌嗪-1-基]甲基}萘-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a piperazine ring and a fluorophenyl group
科学研究应用
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.
生化分析
Biochemical Properties
The compound 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has been found to interact with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Cellular Effects
In cellular models, 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol has been shown to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a potential for long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .
Transport and Distribution
The transport and distribution of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol within cells and tissues are likely mediated by its interaction with ENTs
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Naphthalene Substitution: The naphthalene core is functionalized by introducing a hydroxyl group at the 2-position through electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the hydroxylated naphthalene under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The fluorophenyl group can be reduced under specific conditions to remove the fluorine atom.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-one.
Reduction: Formation of 1-{[4-(2-Phenyl)piperazin-1-yl]methyl}naphthalen-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
- 1-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- 1-{[4-(2-Bromophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- 1-{[4-(2-Methylphenyl)piperazin-1-yl]methyl}naphthalen-2-ol
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross the blood-brain barrier compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different binding affinities and selectivities for neurotransmitter receptors, leading to variations in its pharmacological profile.
This detailed overview provides a comprehensive understanding of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJJUHZHYYTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
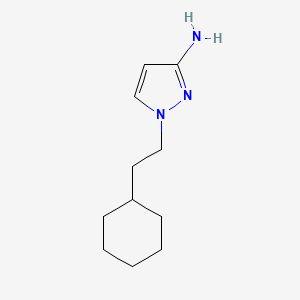
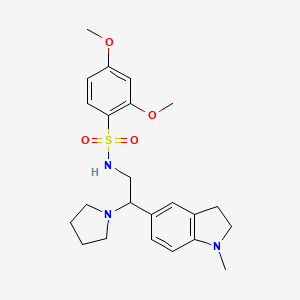
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2440424.png)
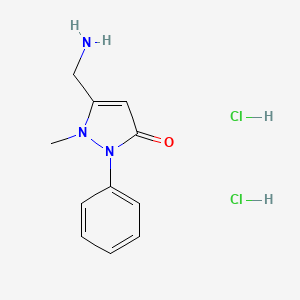
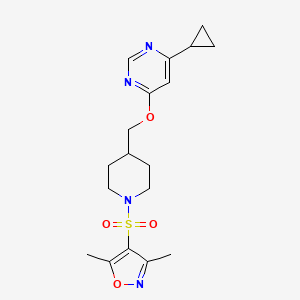
![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
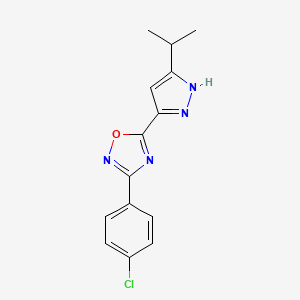
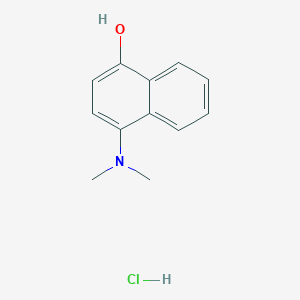
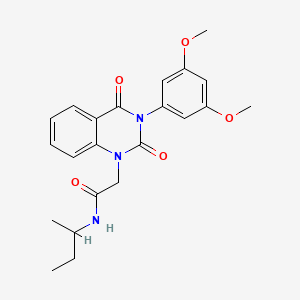
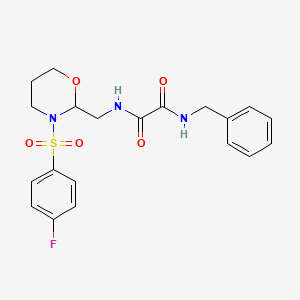
![2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2440435.png)
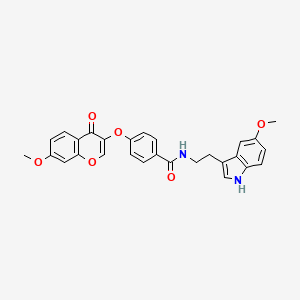
![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2440439.png)
